Superior 17β-HSD3 Inhibition Potency Compared to Umbelliferone and 4-Methylumbelliferone
7-Hydroxy-3,4-dimethyl-2H-chromen-2-one demonstrates significantly higher potency against human 17β-HSD3 (IC50 = 210 nM) compared to the parent compound umbelliferone (IC50 = 1,400 nM) and the mono-methylated analog 4-methylumbelliferone (IC50 = 1,900 nM) [1][2]. The dual methylation at the 3- and 4-positions results in an approximately 6.7-fold and 9-fold increase in potency, respectively, establishing this compound as the most potent inhibitor within this direct structural series.
| Evidence Dimension | Inhibition of human 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) |
|---|---|
| Target Compound Data | IC50 = 210 nM |
| Comparator Or Baseline | Umbelliferone: IC50 = 1,400 nM; 4-Methylumbelliferone: IC50 = 1,900 nM |
| Quantified Difference | ~6.7-fold more potent than umbelliferone; ~9-fold more potent than 4-methylumbelliferone |
| Conditions | Human 17β-HSD3 expressed in HeLa cells (target compound); human testes microsomal 17β-HSD3 enzyme (comparators) |
Why This Matters
This substantial potency advantage makes 7-hydroxy-3,4-dimethyl-2H-chromen-2-one the preferred chemical probe for studies of 17β-HSD3 function and for screening campaigns targeting this enzyme, as lower compound concentrations are required to achieve effective inhibition.
- [1] BindingDB Entry BDBM50282524. (2025). 7-Hydroxy-3,4-dimethyl-2H-chromen-2-one. Affinity Data: IC50=210 nM for human 17beta-HSD3 expressed in HeLa cells. View Source
- [2] Le Lain, R., et al. (2002). Some coumarins and triphenylethene derivatives as inhibitors of human testes microsomal 17beta-hydroxysteroid dehydrogenase (17beta-HSD type 3): further studies with tamoxifen on the rat testes microsomal enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(2), 131-139. View Source
